

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Physiological Effects

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Compound of Interest

Compound Name: *D-Allose*

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Abstract

D-Allose, a rare aldohexose sugar, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Unlike its abundant stereoisomer, D-glucose, **D-allose** is not readily metabolized, yet it exerts profound physiological effects, including anti-cancer, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This technical guide provides an in-depth exploration of the biological functions and physiological effects of **D-Allose**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this unique rare sugar.

Introduction

D-Allose is a C3 epimer of D-glucose and is found in nature in very small quantities.^[1] Its limited availability historically hindered extensive research into its biological properties. However, advancements in production methods have made **D-allose** more accessible for scientific investigation, unveiling a wide array of promising physiological effects.^[2] This guide

synthesizes the current understanding of **D-allose**'s mechanisms of action and its potential applications in medicine.

Biological Functions and Physiological Effects

Anti-Cancer Effects

D-Allose has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including the induction of reactive oxygen species (ROS), inhibition of glycolysis, and modulation of key signaling pathways involved in cell growth and survival.[\[3\]](#)

Quantitative Data on Anti-Cancer Effects

Cell Line	Cancer Type	Parameter	Value	Reference
MOLT-4F	Human Leukemia	GI50	1300 μ M	[4]
RT112	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	68.4 \pm 1.9% of control	[5]
253J	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	68.2 \pm 2.2% of control	[5]
J82	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	60.9 \pm 3.4% of control	[5]
HSC-3	Head and Neck Cancer	Tumor Volume Reduction (in vivo)	Reduced to 61% of control (Day 15)	[6]

Anti-Inflammatory Effects

D-Allose exhibits potent anti-inflammatory properties by modulating the production of inflammatory cytokines and reducing the infiltration of inflammatory cells.[\[7\]](#)[\[8\]](#) Studies in

animal models of cerebral ischemia and in vitro models using immune cells have highlighted its ability to suppress key inflammatory mediators.[1]

Quantitative Data on Anti-Inflammatory Effects

Model	Parameter	Treatment	Result	Reference
Rat Model of Cerebral Ischemia/Reperfusion	Infarct Volume	D-allose (300 mg/kg)	90.9 ± 13.5 mm ³ (vs. 114.9 ± 15.3 mm ³ in vehicle)	
Mouse Water Intoxication Model	Brain TNF-α level	D-allose (400 mg/kg)	Significant reduction compared to edema group	[2]
Mouse Water Intoxication Model	Brain IL-6 level	D-allose (400 mg/kg)	Significant reduction compared to edema group	[2]
Murine Plasmacytoid Dendritic Cells	IFN-α production (stimulated with ssRNA)	D-allose	Severely decreased	[1][3]
Murine Plasmacytoid Dendritic Cells	IL-12p40 production (stimulated with ssRNA)	D-allose	Severely decreased	[1][3]

Anti-Hyperglycemic Effects

D-Allose has been shown to improve glucose tolerance and modulate insulin response, suggesting its potential as a therapeutic agent for managing hyperglycemia.[9] While much of the clinical data focuses on the related rare sugar D-allulose, the findings provide strong evidence for the anti-hyperglycemic potential of this class of monosaccharides.

Quantitative Data on Anti-Hyperglycemic Effects (D-allulose as a reference)

Study Population	Treatment	Parameter	Result	Reference
Healthy Adults	7.5g D-allulose with sucrose load	Plasma Glucose at 30 min	Mean difference of 11 mg/dL lower than placebo (p=0.005)	[1]
Healthy Adults	10g D-allulose with sucrose load	Plasma Glucose at 30 min	Mean difference of 12 mg/dL lower than placebo (p=0.002)	[1]
Healthy Adults	10g D-allulose with sucrose load	Plasma Insulin at 30 min	Mean difference of 14 μ U/mL lower than placebo (p=0.006)	[1]
Type 1 Diabetic Mice with Islet Transplant	D-allose infusion	Casual Blood Glucose (Day 14)	100.44 \pm 5.58 mg/dl (vs. 232.7 \pm 55.32 mg/dl in control)	[9]

Neuroprotective Effects

The neuroprotective properties of **D-allose** are closely linked to its anti-inflammatory and anti-oxidative effects.[8] In animal models of stroke, **D-allose** has been shown to reduce brain damage and improve neurological outcomes.

Quantitative Data on Neuroprotective Effects

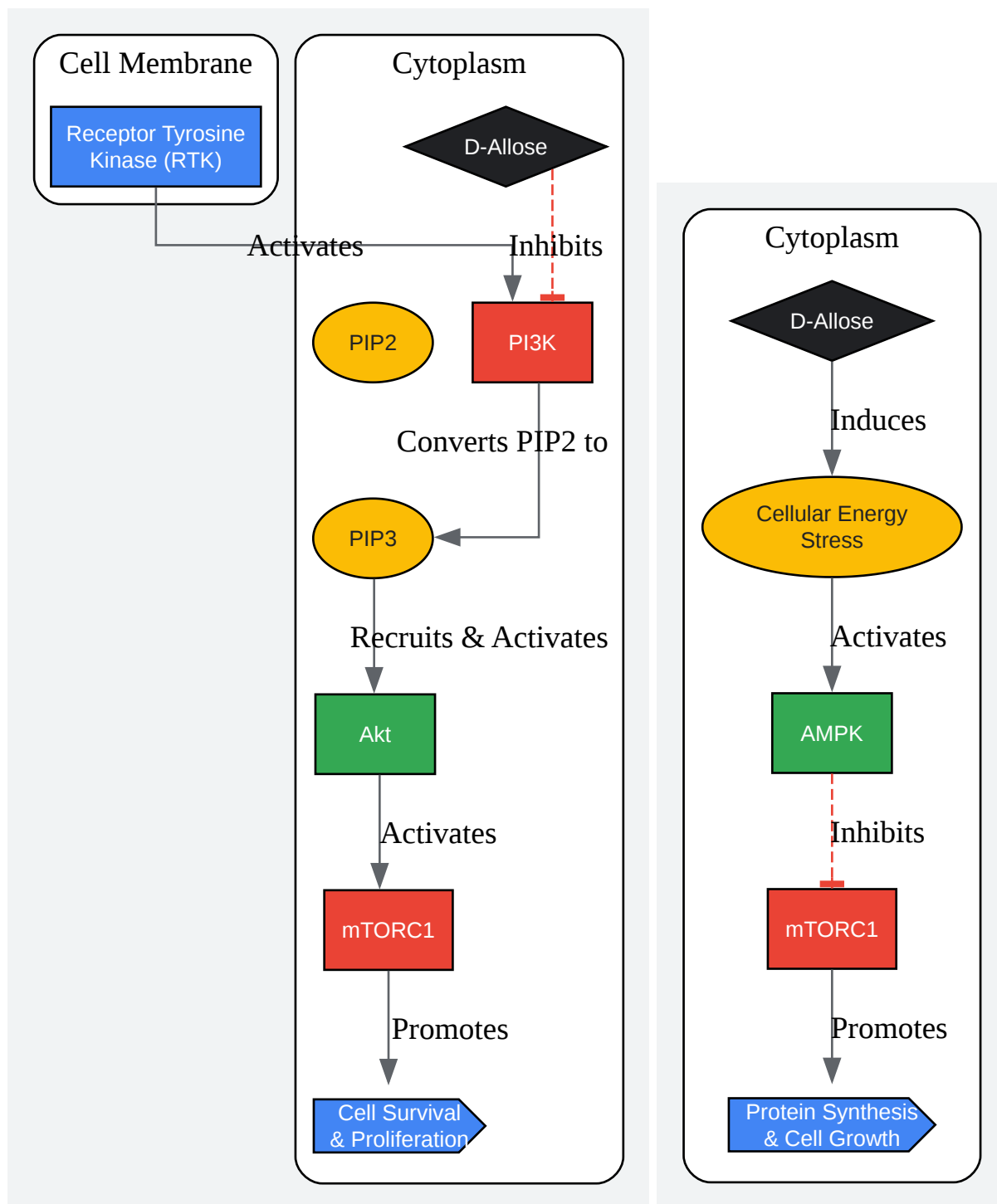
Model	Treatment	Parameter	Result	Reference
Rat Model of Focal Cerebral Ischemia	D-allose (400 mg/kg)	Brain Damage (Infarction and Atrophy Volume)	Significantly decreased compared to vehicle	[8]
Rat Model of Focal Cerebral Ischemia	D-allose (400 mg/kg)	Behavioral Deficits	Significantly decreased compared to vehicle	
Gerbil Model of Transient Forebrain Ischemia	D-allose (400 mg/kg)	Ischemia-induced cytokine production	Reduced	
Gerbil Model of Transient Forebrain Ischemia	D-allose (400 mg/kg)	Oxidative Stress	Reduced	

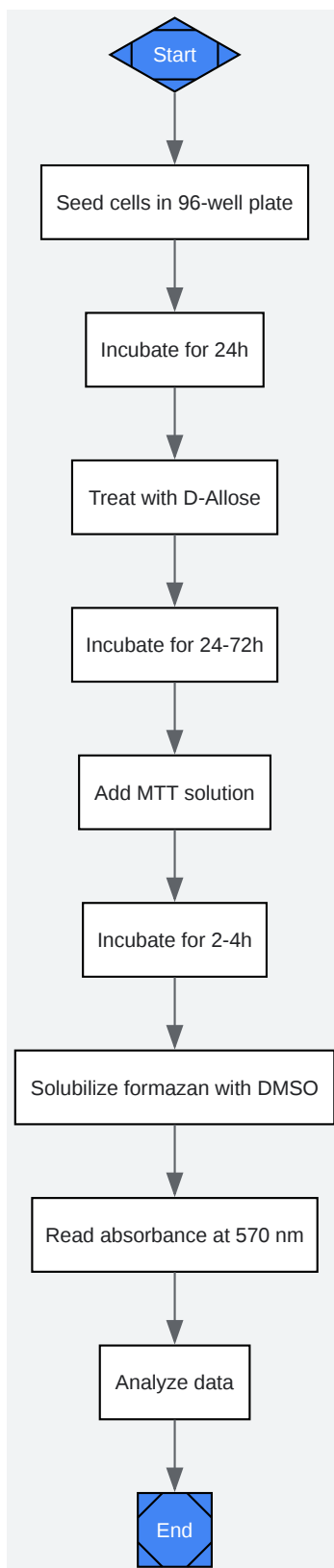
Signaling Pathways Modulated by D-Allose

D-Allose exerts its diverse biological effects by modulating several key intracellular signaling pathways. The PI3K/Akt and AMPK/mTOR pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. **D-Allose** has been shown to inhibit this pathway in cancer cells, contributing to its anti-proliferative effects.





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